1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
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Overview
Description
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline with a carboxylating agent. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the dimethyl groups.
Quinoline-7-carboxylic acid: Lacks the dimethyl and oxo groups.
Uniqueness
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to the presence of both dimethyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
813424-71-4 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-8-3-4-9(12(15)16)6-10(8)13(2)11(7)14/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
InChI Key |
YAEWIBFSMOCWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
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